N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one
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Overview
Description
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromobutyl and bromobutoxy groups attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Bromobutyl and Bromobutoxy Groups: The bromobutyl and bromobutoxy groups can be introduced through nucleophilic substitution reactions. For example, the quinoline core can be reacted with 4-bromobutyl bromide and 4-bromobutoxy bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromobutyl and bromobutoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Complex quinoline-based structures with extended conjugation.
Scientific Research Applications
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or antiviral activities.
Materials Science: Quinoline derivatives are known for their photophysical properties and can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: The compound can be used as a probe to study biological processes and interactions, such as enzyme inhibition or receptor binding.
Chemical Biology: The compound can be used in chemical biology research to investigate cellular pathways and molecular mechanisms.
Mechanism of Action
The mechanism of action of N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The bromobutyl and bromobutoxy groups can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the quinoline core can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-Bromobutoxybenzene: A compound with a similar bromobutoxy group but a different core structure.
Benzyl 4-bromobutyl ether: A compound with a similar bromobutyl group but a different core structure.
4-Bromobutyl 3-(4-bromobutoxy)-4-methoxybenzoate: A compound with similar bromobutyl and bromobutoxy groups but a different core structure.
Uniqueness
N-(4-Bromobutyl)-7-(4-bromobutoxy)-quinoline-2(1H)-one is unique due to its specific combination of bromobutyl and bromobutoxy groups attached to the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-(4-bromobutoxy)-1-(4-bromobutyl)quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Br2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWILAFYJFYBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCBr)OCCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696204 |
Source
|
Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-56-8 |
Source
|
Record name | 7-(4-Bromobutoxy)-1-(4-bromobutyl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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